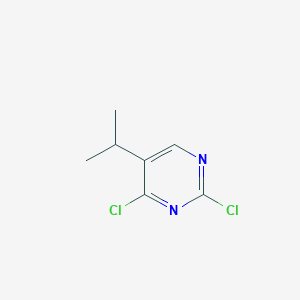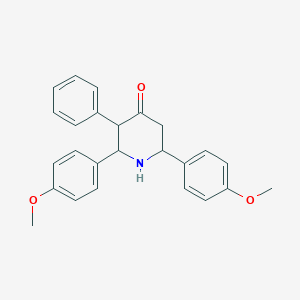
2-(4-氯苯甲酰氨基)丙二酸二乙酯
描述
Diethyl 2-(4-chlorobenzamido)malonate is a compound with a complex chemical structure. It contains amide, malonate, and quinoline groups. The presence of a chlorobenzamido group suggests that it is likely to have biological activity, possibly as a pharmaceutical or pesticide . It is also a reagent used in the synthesis of indole-based PPARγ ligands .
Synthesis Analysis
The synthesis of Diethyl 2-(4-chlorobenzamido)malonate could involve the alkylation of enolate ions, a common method in organic chemistry . This process involves the deprotonation of the α-hydrogen in a 1,3-dicarbonyl compound to form an enolate, which can then be alkylated via an SN2 reaction .Molecular Structure Analysis
The molecular formula of Diethyl 2-(4-chlorobenzamido)malonate is C14H16ClNO5, and its molecular weight is 313.73 g/mol . The compound contains 1 hydrogen bond donor and 5 hydrogen bond acceptors .Chemical Reactions Analysis
As a diethyl malonate derivative, Diethyl 2-(4-chlorobenzamido)malonate can undergo various chemical reactions. For instance, it can be combined with Urea under the action of a strong base to form a barbiturate .Physical And Chemical Properties Analysis
Diethyl 2-(4-chlorobenzamido)malonate has a density of 1.264 g/cm3 and a boiling point of 458.6°C .科学研究应用
Mass Spectra Analysis
Diethyl 2-(4-chlorobenzamido)malonate is used in the generation of 2-substituted diethyl malonate derivatives. These derivatives are then used for mass spectral data analysis . This application is particularly useful in the field of analytical chemistry where mass spectra are used to identify unknown compounds and to determine the isotopic composition of elements in a molecule .
Synthesis of Quinolones
Diethyl 2-(4-chlorobenzamido)malonate serves as a valuable starting material for the synthesis of quinolones . Quinolones are a type of antibiotics that are used to treat a variety of bacterial infections .
Protection of Amino Moiety in Amino Acids
This compound is used in the protection of the amino moiety in amino acids . This is a crucial step in peptide synthesis, which is a process used to create peptides, small proteins, and other bioactive molecules .
Crystal Growth
Diethyl 2-(4-chlorobenzamido)malonate is used in the growth of single crystals . These crystals can be used in various applications such as dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
Cyclocondensation Reactions
Malonates like Diethyl 2-(4-chlorobenzamido)malonate are used as reagents for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles . This is a key process in the synthesis of many organic compounds .
Biomedical Applications
The compound has potential biomedical applications. For instance, it has been tested for use in molecular docking, a method used in computational biology to predict the interaction between two molecules . In the future, it may proceed for in vivo animal analysis as well as anti-cancer work .
安全和危害
属性
IUPAC Name |
diethyl 2-[(4-chlorobenzoyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543274 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chlorobenzamido)malonate | |
CAS RN |
81918-01-6 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of diethyl 2-(4-chlorobenzamido)malonate in the synthesis of ribamipide?
A1: Diethyl 2-(4-chlorobenzamido)malonate serves as a crucial building block in the synthesis of ribamipide. The research paper outlines a synthetic route where this compound reacts with 4-(bromomethyl)quinolin-2(1H)-one in the presence of sodium alcoholate []. This alkylation reaction leads to the formation of diethyl-2-(4-chlorobenzoylamino)-2-(1,2-dihydro-2-oxo-4-quinolyl)malonate, which is a direct precursor to ribamipide. This highlights the compound's importance as a synthetic intermediate in the multi-step process of producing ribamipide.
Q2: Can you describe the synthesis of diethyl 2-(4-chlorobenzamido)malonate as detailed in the research?
A2: The research paper describes the synthesis of diethyl 2-(4-chlorobenzamido)malonate through the acylation of diethyl aminomalonate hydrochloride []. While the specific acylating agent and reaction conditions are not explicitly mentioned, this acylation step is crucial in introducing the 4-chlorobenzamido group to the diethyl malonate core. This specific chemical modification is essential for the subsequent alkylation reaction and ultimately contributes to the final structure and potential pharmacological properties of ribamipide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

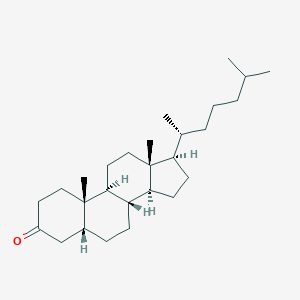




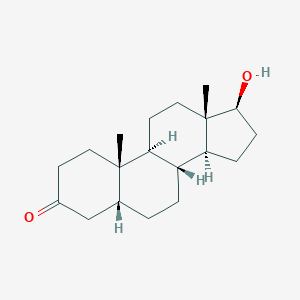
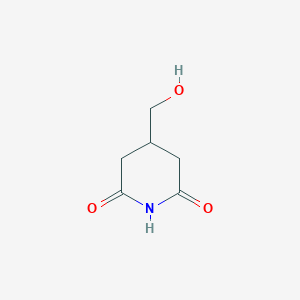


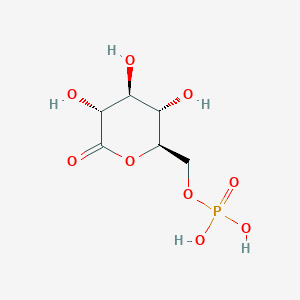

![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)
